3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid
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Overview
Description
3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid typically involves the reaction of 3-pyridylamine with thiazolidine-4-carboxylic acid under formylation conditions. The reaction is usually carried out in the presence of formic acid or formyl chloride as the formylating agent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the pyridine moiety.
3-pyridylamine: Contains the pyridine ring but lacks the thiazolidine moiety.
N-formylthiazolidine-4-carboxylic acid: Similar structure but without the pyridine ring
Uniqueness
3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O3S |
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Molecular Weight |
238.27 g/mol |
IUPAC Name |
3-formyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3S/c13-6-12-8(10(14)15)5-16-9(12)7-2-1-3-11-4-7/h1-4,6,8-9H,5H2,(H,14,15) |
InChI Key |
UAKRDYSCFUPEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(S1)C2=CN=CC=C2)C=O)C(=O)O |
Origin of Product |
United States |
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